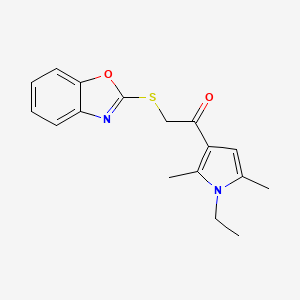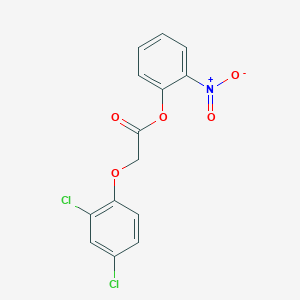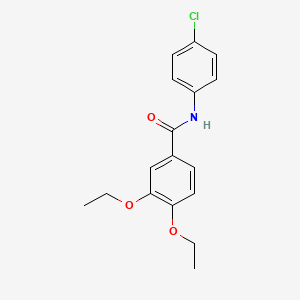![molecular formula C13H14FNO2 B5868625 4-[3-(4-fluorophenyl)acryloyl]morpholine CAS No. 105919-42-4](/img/structure/B5868625.png)
4-[3-(4-fluorophenyl)acryloyl]morpholine
説明
4-[3-(4-fluorophenyl)acryloyl]morpholine, commonly known as FMAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMAM is a morpholine derivative with a fluorophenylacryloyl moiety, which makes it a valuable tool for medicinal chemistry research.
科学的研究の応用
FMAM has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. FMAM has also been found to possess antitumor and antimicrobial properties.
作用機序
The exact mechanism of action of FMAM is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes, which can lead to a variety of biological effects. For example, inhibition of acetylcholinesterase can lead to improved cognitive function, while inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
FMAM has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibitory activity, it has been found to exhibit antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria.
実験室実験の利点と制限
One of the main advantages of FMAM is its high purity and relatively simple synthesis method. It is also a highly stable compound, which makes it easy to handle in lab experiments. However, one limitation of FMAM is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for FMAM research. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. FMAM has been shown to exhibit inhibitory activity against acetylcholinesterase, which is a target for Alzheimer's drugs. Another potential direction is its use as an antimicrobial agent. FMAM has been found to exhibit activity against several types of bacteria, including antibiotic-resistant strains. Finally, FMAM could also be used as a tool for studying the structure and function of specific enzymes, which could lead to the development of new drugs for a variety of diseases.
合成法
The synthesis of FMAM involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOPPUZJCILPO-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorocinnamoyl)morpholine | |
CAS RN |
105919-42-4, 853347-67-8 | |
| Record name | Morpholine, 4-(3-(4-fluorophenyl)-1-oxo-2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-(4-FLUOROPHENYL)-2-PROPENOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)